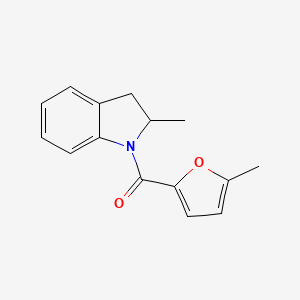![molecular formula C15H18N2O4 B4184966 N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184966.png)
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMCM, is a synthetic compound that belongs to the benzodiazepine family. Benzodiazepines are widely used as anxiolytics, sedatives, and hypnotics due to their ability to enhance the activity of gamma-aminobutyric acid (GABA) in the brain. DMCM is a non-selective antagonist of the benzodiazepine site on the GABA-A receptor, which makes it a valuable tool for studying the role of benzodiazepine receptors in the brain.
Mecanismo De Acción
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide acts as a non-selective antagonist of the benzodiazepine site on the GABA-A receptor. This means that it binds to the same site as benzodiazepines, but instead of enhancing the activity of GABA, it blocks it. This leads to a decrease in the inhibitory effects of GABA on the brain, which can result in increased excitability and seizures.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the release of dopamine in the nucleus accumbens, which is a key brain region involved in reward and addiction. N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to decrease the expression of opioid receptors in the brain, which may contribute to its ability to reduce opioid tolerance and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its ability to selectively block benzodiazepine receptors without affecting other neurotransmitter systems. This allows researchers to study the specific effects of benzodiazepines on the brain. However, one of the limitations of using N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its non-selectivity, which means that it can also affect other receptors in the brain, such as the GABA-B receptor.
Direcciones Futuras
There are a number of future directions for research involving N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of interest is the role of benzodiazepine receptors in addiction and withdrawal. N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to reduce opioid tolerance and dependence, which suggests that it may have potential as a treatment for opioid addiction. Another area of interest is the interaction between benzodiazepine receptors and other neurotransmitter systems, such as the glutamate system. Finally, there is a need for more research on the long-term effects of benzodiazepine use on the brain, particularly in relation to memory and cognition.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been widely used in scientific research to investigate the role of benzodiazepine receptors in the brain. It has been used in studies on the effects of benzodiazepines on memory, anxiety, and addiction. N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been used to study the interaction between benzodiazepine receptors and other neurotransmitter systems, such as the dopamine and opioid systems.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-17(2)8-7-16-14(18)11-9-10-5-4-6-12(20-3)13(10)21-15(11)19/h4-6,9H,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUILTXSESDILPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)

![5-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4184912.png)
![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)

![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184925.png)
![6-methyl-1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4184928.png)


![3-methyl-4-nitro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4184956.png)
![2-chloro-6-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4184974.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4185002.png)